1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene CAS 1017779-33-7
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene CAS 1017779-33-7
An In-Depth Technical Guide to 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7): A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] These elements are prized for their ability to profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[3] Within this context, 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene emerges as a highly valuable and versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this reagent, exploring its synthesis, reactivity, applications, and safe handling from the perspective of a senior application scientist.
The molecule's utility is derived from the unique interplay of its three key functional groups:
-
The Bromomethyl Group (-CH₂Br): A reactive benzylic bromide that serves as a potent electrophile, enabling the covalent attachment of this scaffold to a wide range of nucleophiles.
-
The Difluoromethoxy Group (-OCHF₂): A bioisostere of hydroxyl or methoxy groups that acts as a strong lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability while resisting oxidative degradation.[3][4]
-
The Fluoro Group (-F): A small, highly electronegative atom that influences the electronic environment of the aromatic ring, potentially improving binding interactions and blocking metabolic attack at that position.[5]
This combination makes 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene a powerful tool for introducing a metabolically robust, electronically tuned benzyl moiety into potential therapeutic agents.
Part 1: Physicochemical and Structural Profile
A clear understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1017779-33-7 | [6] |
| Molecular Formula | C₈H₆BrF₃O | [6][7] |
| Molecular Weight | 255.03 g/mol | [6][7] |
| Synonyms | 4-(Difluoromethoxy)-2-fluorobenzyl bromide | [7] |
| MDL Number | MFCD09832360 | [6] |
| Purity/Specification | ≥97% (Typical) | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C; requires cold-chain transport | [6] |
While detailed, publicly available spectra for this specific molecule are limited, analysis of its structure allows for the prediction of key spectroscopic signatures. A ¹H NMR spectrum would characteristically show a singlet for the benzylic protons (-CH₂Br) in the 4.5-4.8 ppm region. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The ¹⁹F NMR would exhibit two distinct signals: one for the aromatic fluorine and another for the difluoromethoxy group, the latter appearing as a triplet due to coupling with the methoxy proton. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.
Part 2: Synthesis and Mechanistic Considerations
The most logical and industrially scalable synthesis of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene involves the selective bromination of the corresponding toluene precursor, 1-(difluoromethoxy)-3-fluoro-4-methylbenzene.
Causality of Method Selection
The method of choice is a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[9] This approach is favored for its high selectivity. The reaction proceeds via a free-radical chain mechanism that preferentially targets the benzylic C-H bonds, which are significantly weaker than the sp² C-H bonds of the aromatic ring. This selectivity ensures that bromination occurs exclusively on the methyl group, preserving the integrity of the aromatic core. Alternative methods, such as using elemental bromine with UV light, are less controlled and can lead to over-bromination or undesired aromatic substitution.
Caption: Synthetic pathway for the target compound via radical bromination.
Experimental Protocol: Benzylic Bromination
This protocol is a representative, self-validating system based on established chemical principles. Researchers should perform their own risk assessment and optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-(difluoromethoxy)-3-fluoro-4-methylbenzene (1.0 eq).
-
Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent to dissolve the starting material. Add N-bromosuccinimide (NBS, 1.05 eq) followed by a catalytic amount of AIBN (0.02 eq).
-
Reaction: Place the flask in an oil bath and heat to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene.
Part 3: Reactivity and Synthetic Utility
The primary utility of this compound lies in the high reactivity of its benzylic bromide moiety, which makes it an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide variety of nucleophiles to introduce the 4-(difluoromethoxy)-2-fluorobenzyl group.
Electronic Effects on Reactivity
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Benzylic Position: The bromomethyl group is the primary site of reactivity. It is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of Sₙ2 reactions.
-
Aromatic Ring: The fluorine and difluoromethoxy groups are both electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[10][11] While the fluorine atom is an ortho-, para-director for EAS, the high reactivity of the benzylic position means that Sₙ2-type reactions are the dominant and most synthetically useful transformations for this molecule.
Caption: General workflow for using the title compound as an alkylating agent.
Experimental Protocol: N-Alkylation of an Amine
This protocol illustrates a typical application and must be adapted for specific substrates.
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Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: While stirring at room temperature, add a solution of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting amine is consumed, as monitored by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired N-benzylated product.
Part 4: Safety, Handling, and Storage
As with all benzyl bromides, 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene should be handled with care due to its presumed corrosive and lachrymatory properties.[12] The toxicological properties have not been fully investigated, so it should be treated as a hazardous substance.[12]
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements (Inferred) | H314: Causes severe skin burns and eye damage.[13][14] H335: May cause respiratory irritation.[13] |
| Signal Word | Danger |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile gloves, lab coat. Work should be performed in a certified chemical fume hood. |
| Handling | Avoid breathing mist/vapors.[12] Do not get in eyes, on skin, or on clothing. Use only non-sparking tools.[15] |
| Storage | Store locked up in a tightly closed container under an inert atmosphere (e.g., nitrogen).[6][16] Keep in a dry, cool, and well-ventilated place away from heat and ignition sources.[12][15] |
| Incompatibilities | Strong bases, strong oxidizing agents, alcohols, amines, and metals.[12] |
Conclusion
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene is a specialized chemical intermediate of significant value to the drug discovery and development community. Its structure is intelligently designed to allow for the straightforward installation of a 4-(difluoromethoxy)-2-fluorobenzyl moiety—a scaffold associated with enhanced metabolic stability and favorable physicochemical properties. A thorough understanding of its synthesis via selective radical bromination, its reactivity as a potent Sₙ2 electrophile, and its stringent handling requirements enables researchers to effectively and safely leverage this powerful building block in the creation of novel and complex molecular architectures.
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